molecular formula C6H5N3O B1203732 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 57489-79-9

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B1203732
CAS RN: 57489-79-9
M. Wt: 135.12 g/mol
InChI Key: BUEFDJQUUGMUJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been extensively studied. Reddy et al. (2014) described a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicating the potential for anticancer activity through mTOR inhibition (Reddy et al., 2014). Similarly, Saracoglu et al. (2019) presented a convenient procedure for preparing novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, highlighting the use of cyclocondensation reactions for their synthesis (Saracoglu et al., 2019).

Molecular Structure Analysis

DFT (Density Functional Theory) quantum chemical calculations were employed by Saracoglu et al. (2019) to elucidate the molecular properties of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. These studies provided insights into the HOMO-LUMO energy gap, chemical hardness, and other quantum chemical parameters, offering a deeper understanding of the reactivity and stability of these compounds (Saracoglu et al., 2019).

Chemical Reactions and Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure for library synthesis, as demonstrated by Gregg et al. (2007), who synthesized a diverse chemical set of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of this core molecule in generating compounds with potential biological activities (Gregg et al., 2007).

Scientific Research Applications

1. Chemistry and Synthesis

  • Application : Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity . The methods for the synthesis of pyrazolo[1,5-a]pyrimidines are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds .
  • Method : The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
  • Results : The study resulted in the successful synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

2. Antitubercular Agents

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .

3. CDK2 Inhibitors

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been developed as novel CDK2 inhibitors .
  • Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

4. Anticancer Agents

  • Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Results : Among them, compounds 28, 30, 33, 36 and 37 showed promising cytotoxicity against tested cancer cell lines .

5. Antitubercular Agents

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .

6. Pharmaceutical Manufacturing

  • Application : Pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof have been used in the process of pharmaceutical manufacturing .

4. Anticancer Agents

  • Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Results : Among them, compounds 28, 30, 33, 36 and 37 showed promising cytotoxicity against tested cancer cell lines .

5. Antitubercular Agents

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .

6. Pharmaceutical Manufacturing

  • Application : Pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof have been used in the process of pharmaceutical manufacturing .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrazolo[1,5-a]pyrimidin-7(4H)-one

CAS RN

57489-79-9, 29274-23-5
Record name 57489-79-9
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Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Record name pyrazolo[1,5-a]pyrimidin-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
F Zhang, Y Mi, JL Qi, JW Li, M Si… - British Journal of …, 2013 - Wiley Online Library
Background and Purpose Modulation of K v 7/M channel function represents a relatively new strategy to treat neuronal excitability disorders such as epilepsy and neuropathic pain. We …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
G Guerrini, G Ciciani, S Daniele, LDC Mannelli… - Bioorganic & Medicinal …, 2017 - Elsevier
The synthesis of a new series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones 2a–g and 3a–g, strictly related to derivatives with pyrazolobenzotriazine (PBT) and …
Number of citations: 16 www.sciencedirect.com
J Liang, B Zhang, S Labadie, DF Ortwine… - Bioorganic & medicinal …, 2016 - Elsevier
Starting with a lead [1,5-a]pyrimidin-7(4H)-one-containing molecule (1), we generated potent, selective and orally bioavailable KDM5 inhibitors. Using structure- and property-based …
Number of citations: 49 www.sciencedirect.com
X Deng, J Shen, H Zhu, J Xiao, R Sun, F Xie… - Bioorganic & Medicinal …, 2018 - Elsevier
The initial focus on characterizing novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as DPP-4 inhibitors, led to a potent and selective inhibitor compound b2. This ligand exhibits …
Number of citations: 22 www.sciencedirect.com
J Qi, F Zhang, Y Mi, Y Fu, W Xu, D Zhang, Y Wu… - European journal of …, 2011 - Elsevier
Voltage-gated Kv7/KCNQ/M-potassium channels play a pivotal role in controlling neuronal excitability. Genetic reduction of KCNQ channel activity as a result of mutations causes …
Number of citations: 54 www.sciencedirect.com
Ž Zajec, J Dernovšek, M Distel, M Gobec, T Tomašič - Bioorganic chemistry, 2023 - Elsevier
Ewing sarcoma is the second most prevalent paediatric malignant bone tumour. In most cases, it is driven by the fusion oncoprotein EWS::FLI1, which acts as an aberrant transcription …
Number of citations: 1 www.sciencedirect.com
C Jia, J Qi, F Zhang, Y Mi, X Zhang, X Chen, L Liu… - Pharmacology, 2011 - karger.com
The voltage-gated M-type potassium channel, encoded mainly by the KCNQ2/3 genes, plays an important role in the control of neuronal excitability. Mutations in the KCNQ2 gene lead …
Number of citations: 20 karger.com
S Oh, MDJ Libardo, S Azeeza, GT Pauly… - ACS Infectious …, 2021 - ACS Publications
Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified through high-throughput whole-cell screening as a potential antituberculosis lead. The core of this scaffold has been identified several …
Number of citations: 9 pubs.acs.org
VZ Parchinsky, O Ushakov… - Letters in Organic …, 2006 - ingentaconnect.com
Considering relatively undeveloped chemistry of ring-forming condensations of 1H-pyrazole-5- amines with cyclic versions of β-oxoesters, a novel tricyclic piperidine ring-fused pyrazolo[…
Number of citations: 3 www.ingentaconnect.com
J Shen, X Deng, R Sun, MS Tavallaie, J Wang… - European Journal of …, 2020 - Elsevier
Our previous discovery of pyrazolo [1,5-a]pyrimidin-7(4H)-one scaffold-based DPP-4 inhibitors yielded two potent compounds b2 (IC 50 = 79 nM) and d1 (IC 50 = 49 nM) but …
Number of citations: 19 www.sciencedirect.com

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